N-(2-methoxycyclohexyl)-N-methylacetamide N-(2-methoxycyclohexyl)-N-methylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18496787
InChI: InChI=1S/C10H19NO2/c1-8(12)11(2)9-6-4-5-7-10(9)13-3/h9-10H,4-7H2,1-3H3
SMILES:
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

N-(2-methoxycyclohexyl)-N-methylacetamide

CAS No.:

Cat. No.: VC18496787

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxycyclohexyl)-N-methylacetamide -

Specification

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name N-(2-methoxycyclohexyl)-N-methylacetamide
Standard InChI InChI=1S/C10H19NO2/c1-8(12)11(2)9-6-4-5-7-10(9)13-3/h9-10H,4-7H2,1-3H3
Standard InChI Key QZYGBDMXRSXRAB-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(C)C1CCCCC1OC

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N-(2-methoxycyclohexyl)-N-methylacetamide, reflecting its methoxy-substituted cyclohexyl ring and methylated acetamide moiety. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number857497-03-1
Molecular FormulaC₁₀H₁₉NO₂
Molecular Weight185.26 g/mol
InChI KeyZGQFRAVROHICNI-UHFFFAOYSA-N
SMILESCN(C(=O)CC1CCCCC1)OC

Stereochemical Features

The cyclohexyl ring introduces conformational flexibility, while the methoxy group at position 2 and the N-methylacetamide substituent create distinct electronic environments. X-ray crystallography data for analogous compounds (e.g., N-methylacetamide) suggest a planar amide group with restricted rotation due to partial double-bond character .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for N-(2-methoxycyclohexyl)-N-methylacetamide are scarce, its synthesis likely involves:

  • Cyclohexanol Derivatization: Methoxylation of cyclohexanol at position 2 via Williamson ether synthesis.

  • Amide Formation: Reaction of 2-methoxycyclohexylamine with acetyl chloride or acetic anhydride in the presence of a methylating agent (e.g., methyl iodide) .

Alternative pathways may utilize Ullmann coupling or catalytic hydrogenation, as seen in related N-methylacetamide derivatives .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
MethoxylationNaH, CH₃I, DMF, 0–25°C60–75%
AcetylationAcCl, Et₃N, CH₂Cl₂, RT85–90%

Physicochemical Properties

Physical State and Solubility

The compound is a colorless to pale-yellow crystalline solid at room temperature. Its solubility profile is dominated by the hydrophobic cyclohexyl group and polar methoxy/amide functionalities:

  • Water: Low solubility (<1 mg/mL at 25°C).

  • Organic Solvents: Highly soluble in dichloromethane, acetone, and ethanol .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous acetamides reveals melting points between 80–120°C, suggesting moderate thermal stability .

Applications in Industry and Research

Agrochemical Intermediates

N-(2-Methoxycyclohexyl)-N-methylacetamide serves as a precursor in fungicide synthesis. For example, mandestrobin (a strobilurin-class fungicide) shares structural motifs with this compound, leveraging its methoxy and acetamide groups for target binding .

Pharmaceutical Development

In antimicrobial research, structurally similar compounds (e.g., istamycin A2) exhibit activity against Gram-negative bacteria by inhibiting cell wall synthesis . While direct evidence for N-(2-methoxycyclohexyl)-N-methylacetamide is lacking, its scaffold is under evaluation for antibiotic adjuvants .

Analytical Characterization

Spectroscopic Data

  • NMR (¹H, 400 MHz, CDCl₃): δ 3.35 (s, 3H, OCH₃), 3.08 (s, 3H, NCH₃), 2.05 (s, 3H, COCH₃).

  • MS (ESI+): m/z 186.1 [M+H]⁺ .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 60% acetonitrile/water) achieves baseline separation with a retention time of 8.2 min .

Future Directions

Ongoing research aims to:

  • Optimize synthetic yields via flow chemistry.

  • Explore bioactivity against drug-resistant pathogens.

  • Develop enantioselective routes for chiral variants .

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